
4-Carboxy-2-oxo-3-hexenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid is a tricarboxylic acid and an enone. It is a conjugate acid of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate.
科学的研究の応用
Enzymatic Catalysis and Reaction Mechanisms
4-Carboxy-2-oxo-3-hexenedioate plays a significant role in enzymatic reactions. For instance, the 4-oxalocrotonate tautomerase (4-OT) enzyme catalyzes a reaction involving this compound. In this process, Pro-1 acts as a base, abstracting a proton from 2-oxo-4-hexenedioate, leading to the formation of 2-oxo-3-hexenedioate. This reaction involves no general acid and highlights the enzyme's role in stabilizing the transition state and intermediate through hydrogen bonding and water molecule movement (Cisneros et al., 2003).
In another study, the same enzyme was shown to exhibit unique catalysis properties due to the substrate's carboxylate group. This group contributes to the enzyme's regio- and stereochemical fidelity by anchoring the substrate at the active site and facilitating catalysis (Lian et al., 1998).
Quantum Mechanical/Molecular Mechanical Calculations
Quantum mechanical/molecular mechanical (QM/MM) calculations provide insights into the catalytic mechanism of 4-oxalocrotonate tautomerase when interacting with this compound. These studies show that the reaction involves two steps of proton transfer, with the calculated free energy barriers aligning with experimental values, suggesting the importance of considering both the 2-oxo-4-hexenedioate and 2-hydroxymuconate substrates in the enzyme's catalysis mechanism (Cisneros et al., 2006).
Enzyme Evolution and Catalytic Activity
4-Oxalocrotonate tautomerase and its homologue YwhB have been studied for their low-level hydratase activity, which suggests an evolutionary route for the development of new enzymatic activities. This research highlights the critical roles of specific amino acids (Pro-1 and Arg-11) in facilitating the Michael addition of water, offering insights into the evolution of enzymatic functions (Wang et al., 2003).
特性
分子式 |
C7H6O7 |
|---|---|
分子量 |
202.12 g/mol |
IUPAC名 |
(Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/b3-1- |
InChIキー |
POTZSFVTPSBXLW-IWQZZHSRSA-N |
異性体SMILES |
C(/C(=C/C(=O)C(=O)O)/C(=O)O)C(=O)O |
SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
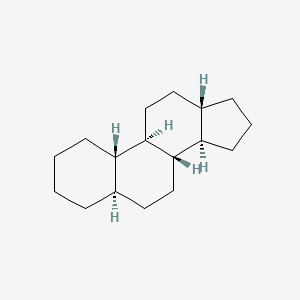

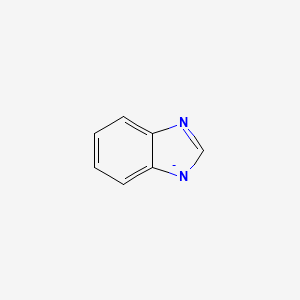
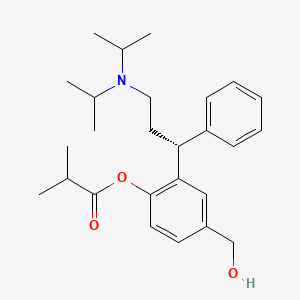
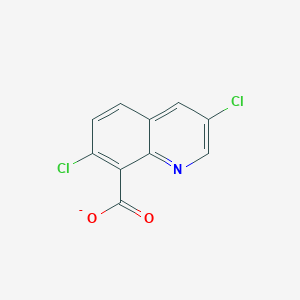

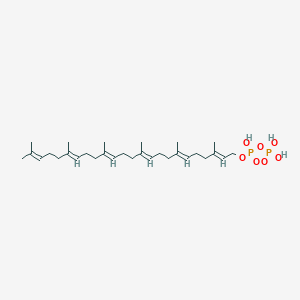

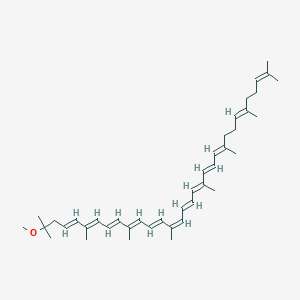
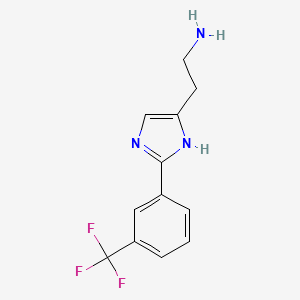
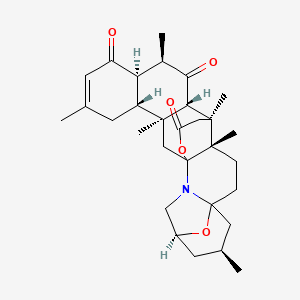
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
